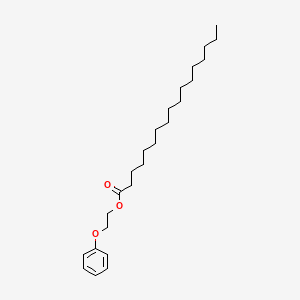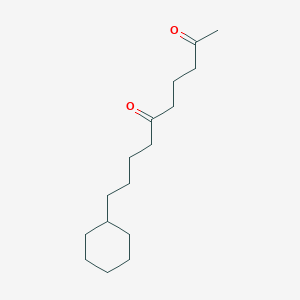
10-Cyclohexyldecane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Cyclohexyldecane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to a decane backbone with two ketone functionalities at the 2nd and 6th positions. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyldecane-2,6-dione can be achieved through various synthetic routes. One common method involves the use of cyclohexanone and decane-2,6-dione as starting materials. The reaction typically proceeds via aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
10-Cyclohexyldecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Cyclohexyldecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-Cyclohexyldecane-2,6-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The ketone groups in the molecule can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products. The pathways involved include the activation of carbonyl groups and subsequent transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler cycloalkane with a single ketone group.
Decane-2,6-dione: A linear dione with ketone groups at the 2nd and 6th positions.
Cyclohexylacetone: A compound with a cyclohexyl group attached to an acetone backbone.
Uniqueness
10-Cyclohexyldecane-2,6-dione is unique due to its combination of a cyclohexyl group and a decane backbone with two ketone functionalities. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60439-26-1 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
10-cyclohexyldecane-2,6-dione |
InChI |
InChI=1S/C16H28O2/c1-14(17)8-7-13-16(18)12-6-5-11-15-9-3-2-4-10-15/h15H,2-13H2,1H3 |
InChI-Schlüssel |
IMUXUOCKGCZEQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC(=O)CCCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


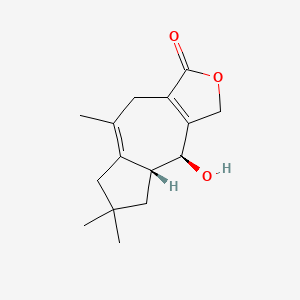
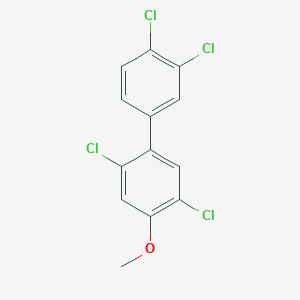
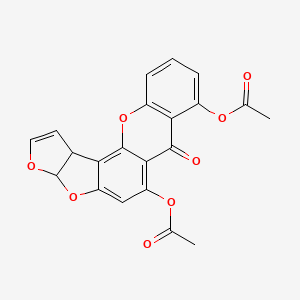
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)

![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
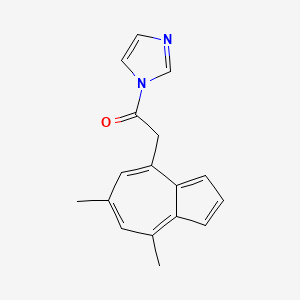
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
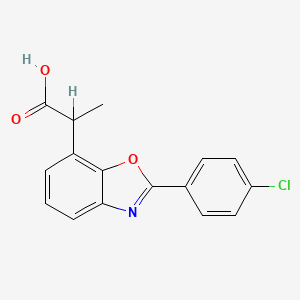
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)

